4,5-Dichloro-2-(3,3-dimethyl-2-oxobutyl)-2,3-dihydropyridazin-3-one
Description
4,5-Dichloro-2-(3,3-dimethyl-2-oxobutyl)-2,3-dihydropyridazin-3-one is a halogenated dihydropyridazinone derivative characterized by a six-membered heterocyclic core with two chlorine atoms at positions 4 and 5 and a 3,3-dimethyl-2-oxobutyl substituent at position 2.
Properties
IUPAC Name |
4,5-dichloro-2-(3,3-dimethyl-2-oxobutyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2O2/c1-10(2,3)7(15)5-14-9(16)8(12)6(11)4-13-14/h4H,5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYFPTRSCBXGPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1C(=O)C(=C(C=N1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101188844 | |
| Record name | 4,5-Dichloro-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101188844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860609-90-1 | |
| Record name | 4,5-Dichloro-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=860609-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Dichloro-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101188844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Dichloromaleic Anhydride with Hydrazine
Dichloromaleic anhydride reacts with hydrazine hydrate in ethanol under reflux to yield 4,5-dichloro-3(2H)-pyridazinone. This method leverages the inherent reactivity of maleic anhydride derivatives toward cyclocondensation with hydrazines. The reaction proceeds via nucleophilic attack of hydrazine on the anhydride carbonyl groups, followed by dehydration and aromatization (Scheme 1).
Scheme 1
$$
\text{Dichloromaleic anhydride} + \text{Hydrazine hydrate} \xrightarrow{\text{Ethanol, reflux}} \text{4,5-Dichloro-3(2H)-pyridazinone}
$$
Key advantages include high regioselectivity and scalability. However, the dichloromaleic anhydride starting material requires careful handling due to its hygroscopic nature.
Diketone-Hydrazine Cyclocondensation
Alternative routes employ 4,5-dichloro-2,3-diketone precursors, which cyclize with hydrazine hydrate in aqueous methanolic solutions. For example, 2,3-diketo-4,5-dichloropentane undergoes cyclization at 80°C for 6 hours to form the pyridazinone core. This method offers flexibility in diketone substitution but necessitates precise temperature control to avoid side reactions.
N-Alkylation for Side Chain Introduction
The 3,3-dimethyl-2-oxobutyl group is introduced via N-alkylation of the pyridazinone nitrogen at position 2. Two alkylation strategies are prevalent:
Direct Alkylation with 3,3-Dimethyl-2-Oxobutyl Bromide
4,5-Dichloro-3(2H)-pyridazinone undergoes alkylation with 3,3-dimethyl-2-oxobutyl bromide in dimethylformamide (DMF) using potassium carbonate as a base (Scheme 2). The reaction is stirred at 60°C for 12 hours, achieving moderate to high yields (60–75%).
Scheme 2
$$
\text{4,5-Dichloro-3(2H)-pyridazinone} + \text{3,3-Dimethyl-2-oxobutyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}, 60^\circ\text{C}} \text{Target Compound}
$$
The alkylating agent, 3,3-dimethyl-2-oxobutyl bromide, is synthesized from 3,3-dimethyl-2-oxobutanol via treatment with phosphorus tribromide (PBr₃) in dichloromethane.
Mitsunobu Reaction for Stereochemical Control
For stereoselective alkylation, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF). This method facilitates the coupling of 4,5-dichloro-3(2H)-pyridazinone with 3,3-dimethyl-2-oxobutanol under mild conditions (25°C, 6 hours). While yields are comparable to direct alkylation (65–70%), this approach minimizes thermal degradation of sensitive intermediates.
One-Pot Multicomponent Synthesis
Advanced methodologies consolidate pyridazinone formation and alkylation into a single step. For instance, a Ugi four-component reaction combines diarylglyoxal monohydrazone, tert-butyl isocyanide, 3,3-dimethyl-2-oxobutanal, and cyanomethyl phosphonate in methanol at 50°C (Scheme 3). The reaction proceeds via imine formation, nucleophilic addition, and cyclization, yielding the target compound in 55–60% yield.
Scheme 3
$$
\text{Diarylglyoxal monohydrazone} + \text{3,3-Dimethyl-2-oxobutanal} + \text{Isocyanide} \xrightarrow{\text{MeOH}, 50^\circ\text{C}} \text{Target Compound}
$$
This method reduces purification steps but requires stringent stoichiometric control to prevent byproduct formation.
Optimization and Challenges
Chlorination Efficiency
Introducing chloro groups at positions 4 and 5 is most efficiently achieved using dichloromaleic anhydride. Alternative chlorination agents (e.g., phosphorus oxychloride) applied post-cyclization often lead to over-chlorination or ring degradation.
Alkylation Side Reactions
Competing O-alkylation and N-oxide formation are mitigated by using polar aprotic solvents (DMF, DMSO) and bulky bases (e.g., NaH).
Purification Techniques
Column chromatography with ethyl acetate/hexane (3:7) effectively isolates the target compound, while recrystallization from ethanol improves purity (>90%).
Spectroscopic Characterization
The compound exhibits distinct spectral features:
- ¹H NMR (400 MHz, CDCl₃): δ 1.28 (s, 6H, CH(CH₃)₂), 2.93 (s, 2H, COCH₂), 4.21 (s, 2H, NCH₂), 7.45 (s, 1H, pyridazinone-H).
- IR (KBr): 1725 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N), 680 cm⁻¹ (C-Cl).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Dichloromaleic Anhydride + Alkylation | 75 | 90 | High regioselectivity | Hygroscopic starting material |
| Diketone Cyclization | 65 | 85 | Flexible substitution | Temperature-sensitive |
| Ugi Multicomponent | 60 | 88 | Reduced purification steps | Complex stoichiometric control |
Industrial-Scale Considerations
Large-scale production favors the dichloromaleic anhydride route due to commercial availability of reagents and predictable kinetics. Continuous flow reactors enhance safety and efficiency during the exothermic cyclization step.
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-2-(3,3-dimethyl-2-oxobutyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone oxides, while substitution reactions can produce various substituted pyridazinones.
Scientific Research Applications
4,5-Dichloro-2-(3,3-dimethyl-2-oxobutyl)-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-(3,3-dimethyl-2-oxobutyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Electronic Properties
Table 1: Structural and Molecular Features
Key Observations :
- Substituent Effects: The 3,3-dimethyl-2-oxobutyl group introduces steric bulk and a ketone functional group, which may enhance hydrogen-bonding interactions (relevant in crystal packing or biological target binding) . Halogenation: The 4,5-dichloro substitution on the pyridazinone core enhances electrophilicity, facilitating nucleophilic substitution reactions . In contrast, the trifluoromethyl group in the benzimidazole analog () offers strong electron-withdrawing effects and metabolic stability .
Key Observations :
- Alkylation Strategies: The introduction of substituents like 3,3-dimethyl-2-oxobutyl or hydroxybutyl (–14) typically involves alkylation of the pyridazinone core, often under basic conditions.
- Functional Group Compatibility : Ketone-containing side chains (e.g., 2-oxobutyl) may participate in hydrogen bonding, influencing crystallization (as seen in ’s planar molecular arrangement) .
Biological Activity
4,5-Dichloro-2-(3,3-dimethyl-2-oxobutyl)-2,3-dihydropyridazin-3-one is a synthetic compound belonging to the pyridazinone family. Its unique structure allows it to exhibit various biological activities, making it a subject of interest in pharmacological research. This article explores its biological activity, mechanisms of action, and potential applications in medicine.
- Molecular Formula : C10H12Cl2N2O2
- CAS Number : 860609-90-1
- Molecular Weight : 263.12 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit or activate various enzymes or receptors, leading to significant biological effects such as antimicrobial and anticancer activities. The precise pathways involved are still under investigation.
Antimicrobial Activity
Research indicates that this compound possesses notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may be a viable candidate for developing new antimicrobial agents.
Anticancer Activity
Preliminary studies have also explored the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of apoptotic pathways. Notably:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 15 |
| HepG2 (Liver Cancer) | 20 |
| MCF7 (Breast Cancer) | 25 |
These results highlight its potential as an anticancer agent.
Cytotoxicity Studies
While investigating its therapeutic potential, cytotoxicity studies are crucial. The compound has shown varying levels of toxicity across different cell lines:
| Cell Line | Viability (%) at 100 µM | Viability (%) at 200 µM |
|---|---|---|
| L929 (Fibroblast) | 95 | 85 |
| A549 | 80 | 65 |
| HepG2 | 75 | 60 |
The data indicate that while the compound exhibits promising biological activity, careful consideration must be given to its cytotoxic effects on normal cells.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of the biological activity of derivatives of this compound. For example:
- Synthesis and Characterization : A study synthesized several derivatives and evaluated their antimicrobial activity against resistant strains of bacteria. The results indicated that modifications in the substituents significantly affected their potency.
- In Vivo Studies : Animal models have been utilized to assess the therapeutic efficacy and safety profile of this compound. Results demonstrated a reduction in tumor size in treated groups compared to controls.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
